![molecular formula C19H13BrN4O4S B2722318 N-allyl-6-(4-{[(2-methylphenyl)sulfonyl]amino}phenoxy)nicotinamide CAS No. 1112026-28-4](/img/structure/B2722318.png)

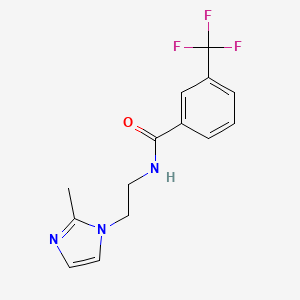

N-allyl-6-(4-{[(2-methylphenyl)sulfonyl]amino}phenoxy)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

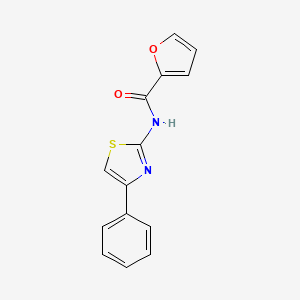

“N-allyl-6-(4-{[(2-methylphenyl)sulfonyl]amino}phenoxy)nicotinamide” is a chemical compound with the molecular formula C19H13BrN4O4S. It is a derivative of phenoxy acetamide, a class of compounds that have been investigated for their synthesis and pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound involves various functional groups, including an allyl group and a sulfonamide group . The allyl group is a substituent with the structural formula −CH2−HC=CH2 . The sulfonamide functional group is an organosulfur group with the structure R−S(=O)2−NR2 .Wissenschaftliche Forschungsanwendungen

Molecular Mechanisms and Cellular Processes

Nicotinamide and its analogs have been studied for their roles in various cellular processes, including DNA repair, energy metabolism, and enzymatic reactions. For instance, nicotinamide has been shown to stimulate DNA repair in human lymphocytes, highlighting its potential utility in understanding cellular repair mechanisms and possibly contributing to cancer research (Berger et al., 1980). Furthermore, nicotinamide phosphoribosyltransferase (NAMPT) plays a critical role in converting nicotinamide to nicotinamide adenine dinucleotide (NAD+), essential for cellular metabolism, which can be pivotal in studying metabolic disorders and aging (Tolstikov et al., 2014).

Enzyme Inhibition and Activation

The study of nicotinamide derivatives extends to their influence on enzyme activity. For example, the inhibition of nicotinamide N-methyltransferase (NNMT), which catalyzes the N-methylation of nicotinamide, affects cellular methylation potential and has implications for cancer and metabolic diseases (Ulanovskaya et al., 2013). Such insights could guide the development of novel therapeutic strategies targeting NNMT for treating various conditions.

Neuroprotection and Neurodegenerative Diseases

Compounds structurally related to nicotinamide have been explored for their neuroprotective properties. For instance, YM-244769, a derivative that inhibits the Na+/Ca2+ exchange in neuronal cells, demonstrates protective effects against hypoxia/reoxygenation-induced cell damage, suggesting potential applications in neurodegenerative disease research and therapy (Iwamoto & Kita, 2006).

Zukünftige Richtungen

Phenoxy acetamide and its derivatives have been the focus of recent investigations due to their potential therapeutic applications . This suggests that “N-allyl-6-(4-{[(2-methylphenyl)sulfonyl]amino}phenoxy)nicotinamide” and similar compounds could be of interest in future research and development efforts in medicinal chemistry.

Eigenschaften

IUPAC Name |

6-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN4O4S/c1-24-18(25)12-6-14-15(27-9-26-14)7-13(12)21-19(24)29-8-16-22-17(23-28-16)10-3-2-4-11(20)5-10/h2-7H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTAVWRXSVILTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)Br)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-6-(4-{[(2-methylphenyl)sulfonyl]amino}phenoxy)nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2722237.png)

![Ethyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate](/img/structure/B2722238.png)

![2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]propanamide](/img/structure/B2722240.png)

![4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole](/img/structure/B2722247.png)

![4-(Benzo[3,4-D]1,3-dioxolan-5-ylmethyl)piperazinyl phenylcyclopentyl ketone](/img/structure/B2722255.png)

![1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2722257.png)